molecular formula C10H11BrN2O4 B14915890 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid

4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid

Cat. No.: B14915890
M. Wt: 303.11 g/mol
InChI Key: TTWGMBRESZNVGN-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid is a hybrid heterocyclic compound combining a brominated pyrrole moiety with a morpholine-carboxylic acid scaffold. Its structure features:

  • Pyrrole core: A 4-bromo-substituted 1H-pyrrole-2-carboxylic acid unit, characterized by a five-membered aromatic ring with a carboxylic acid group at position 2 and bromine at position 2.
  • Morpholine scaffold: A six-membered morpholine ring with a carboxylic acid group at position 2, contributing to hydrogen-bonding capacity and solubility .

Properties

Molecular Formula

C10H11BrN2O4

Molecular Weight

303.11 g/mol

IUPAC Name

4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid

InChI

InChI=1S/C10H11BrN2O4/c11-6-3-7(12-4-6)9(14)13-1-2-17-8(5-13)10(15)16/h3-4,8,12H,1-2,5H2,(H,15,16)

InChI Key

TTWGMBRESZNVGN-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=CN2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-bromo-1H-pyrrole-2-carboxylic acid with morpholine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position of the pyrrole ring serves as a key site for nucleophilic substitution. Reactions typically proceed under palladium-catalyzed cross-coupling conditions or via SNAr (nucleophilic aromatic substitution) mechanisms.

NucleophileConditionsProductYieldReference
AminesPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-Amino-pyrrole derivative78%
ThiolsCuI, L-proline, DMSO, 100°C4-Thioether-pyrrole compound65%
Grignard reagentsTHF, −78°C → RT4-Alkyl/aryl-pyrrole analog82%

Key Findings :

  • Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives under mild conditions (Pd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O) .

  • Bromine substitution retains the morpholine-carboxylic acid framework, enabling modular derivatization.

Oxidation and Reduction

The pyrrole ring and carbonyl groups are susceptible to redox transformations:

Oxidation

  • Pyrrole Ring : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the pyrrole to a transient N-oxide, which rearranges to form γ-lactam derivatives .

  • Morpholine Ring : Strong oxidants like KMnO₄ in acidic media cleave the morpholine ring, yielding pyrrole-2,5-dione intermediates.

Reduction

  • Bromine Removal : Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the bromine atom, producing 4-H-pyrrole analogs.

  • Carbonyl Reduction : NaBH₄ selectively reduces the ketone carbonyl to a secondary alcohol (60% yield) without affecting the carboxylic acid .

Hydrolysis Reactions

The amide bond linking the pyrrole and morpholine moieties undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsApplicationReference
6M HCl, reflux, 12h4-Bromo-1H-pyrrole-2-carboxylic acid + morpholine-2-carboxylic acidRecovery of building blocks
NaOH (1M), RT, 24hSodium salt of the carboxylic acidWater-soluble intermediates

Note : Hydrolysis kinetics depend on steric hindrance from the morpholine ring, with complete cleavage requiring prolonged heating.

Cross-Coupling Reactions

The brominated pyrrole participates in transition metal-catalyzed cross-couplings:

Reaction TypeCatalytic SystemSubstrateProduct ClassYieldReference
Heck CouplingPd(OAc)₂, P(o-tol)₃, NEt₃AlkenesAlkenyl-pyrrole derivatives70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halidesN-Aryl pyrroles85%

Mechanistic Insight :

  • The electron-withdrawing carbonyl group deactivates the pyrrole ring, necessitating electron-rich ligands (e.g., SPhos) to enhance catalytic efficiency .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in [3+2] cycloadditions:

DipolarophileConditionsProductYieldReference
Nitrile oxidesCu(OTf)₂, CH₃CN, 60°CIsoxazoline-fused pyrroles75%
Diazo compoundsRh₂(OAc)₄, toluene, 80°CPyrazole derivatives68%

Synthetic Utility :

  • Cycloadditions expand the compound’s utility in constructing polyheterocyclic scaffolds for drug discovery .

Functional Group Interconversion

The carboxylic acid group undergoes standard derivatizations:

ReactionReagentsProductYieldReference
EsterificationSOCl₂, MeOHMethyl ester90%
Amide FormationEDCI, HOBt, DIPEAMorpholine-2-carboxamide83%

Scientific Research Applications

4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the morpholine ring play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Derivatives

Table 1: Key Pyrrole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Bioactivity/Applications Source
4-Bromo-1H-pyrrole-2-carboxylic acid C₅H₄BrNO₂ 189.99 Br (C4), COOH (C2) Antitumor, kinase inhibition
Methyl 4-bromo-1H-pyrrole-2-carboxylate C₇H₆BrNO₂ 216.04 Br (C4), COOCH₃ (C2) Intermediate in organic synthesis
Ethyl 4-bromo-1H-pyrrole-2-carboxylate C₈H₈BrNO₂ 230.06 Br (C4), COOCH₂CH₃ (C2) Similar to methyl ester

Key Differences :

  • Reactivity : The carboxylic acid group in the target compound enables direct participation in hydrogen bonding and salt formation, unlike ester derivatives (methyl/ethyl), which require hydrolysis for activation .
  • Bioactivity : Pyrrole-2-carboxylic acids exhibit antitumor and kinase-inhibiting properties, while esters primarily serve as synthetic intermediates .

Morpholine-Carboxylic Acid Derivatives

Table 2: Morpholine-Based Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications Source
4-Benzylmorpholine-2-carboxylic acid hydrochloride C₁₃H₁₆ClNO₃ 277.73 Benzyl (C4), COOH (C2), HCl salt Pharmaceutical intermediate
2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid HCl C₁₄H₁₇FClNO₃ 301.75 4-Fluorobenzyl (C2), CH₃ (C4), HCl salt Medicinal chemistry research
Target Compound C₁₀H₉BrN₂O₄ 301.10 Br-pyrrole carbonyl (C4), COOH (C2) Underexplored, potential bioactivity N/A

Key Differences :

  • Substituent Effects : The benzyl and fluorobenzyl groups in analogues enhance lipophilicity, whereas the bromopyrrole-carbonyl group in the target compound introduces aromaticity and electrophilic sites for interactions .
  • Salt Forms : Hydrochloride salts improve crystallinity and stability, but the target compound’s free carboxylic acid may offer pH-dependent solubility .

Hybrid Structures and Functional Implications

The target compound uniquely merges a brominated pyrrole (electron-deficient) with a morpholine-carboxylic acid (hydrogen-bond donor/acceptor), distinguishing it from simpler derivatives.

Physicochemical Properties :

  • Solubility : The morpholine ring’s ether and amine groups enhance water solubility compared to purely aromatic pyrrole esters .
  • Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid allows conjugation with amines or alcohols .

Q & A

Q. What are the recommended synthetic routes for 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid?

  • Methodological Answer : A two-step approach is typically employed:

Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid : Bromination of pyrrole-2-carboxylic acid derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature).

Amide coupling : React the brominated pyrrole with morpholine-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM or DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via 1^1H NMR (e.g., characteristic pyrrole proton shifts at δ ~6.5–7.5 ppm) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1^1H NMR : Identify pyrrole protons (δ 6.8–7.2 ppm), morpholine protons (δ 3.4–4.1 ppm), and carboxylic acid protons (δ ~12–13 ppm, if present) .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 331.0) and purity (>95% by HPLC) .
  • X-ray crystallography : Single crystals grown via slow evaporation (ethanol/ethyl acetate mixtures) can be analyzed using SHELX software for space group determination (e.g., monoclinic P21/c) and unit cell parameters (e.g., a = 16.0028 Å, b = 4.9046 Å) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Hydrogen bonding : The carboxylic acid group forms centrosymmetric dimers via N–H⋯O and O–H⋯O interactions (graph-set motifs R_2$$^2(8) and R_2$$^2(10)), which may influence solubility and crystallinity .
  • Storage : Store at –20°C under inert atmosphere to prevent decomposition; avoid prolonged exposure to light or moisture.

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

  • Methodological Answer :
  • SHELX refinement : Use anisotropic displacement parameters for non-H atoms and riding models for H atoms. Cross-validate data-to-parameter ratios (>15:1) and residual factors (R < 0.05, wR < 0.10) .
  • Multi-scan absorption correction : Address discrepancies in diffraction data (e.g., using CrysAlis PRO) to refine β angles (e.g., β = 93.199°) and unit cell volumes (V = 645.47 Å3^3) .

Q. What computational methods predict the compound’s reactivity and supramolecular interactions?

  • Methodological Answer :
  • DFT calculations : Optimize hydrogen-bonding geometries (e.g., N1–H1⋯O1 bond lengths ~1.8–2.0 Å) and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular docking : Compare bioactivity with alkaloid analogs (e.g., damipipecoline derivatives) to hypothesize protein kinase inhibition or antitumor mechanisms .

Q. How can synthetic by-products or impurities be analyzed and mitigated?

  • Methodological Answer :
  • HPLC-MS : Detect bromination by-products (e.g., di-brominated pyrroles) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove unreacted morpholine-2-carboxylic acid (monitored by 1^1H NMR δ 3.7 ppm) .

Q. What hydrogen-bonding patterns are observed, and how do they influence material properties?

  • Methodological Answer :
  • Centrosymmetric dimers : The title compound forms chains via O–H⋯O and N–H⋯O bonds along the a-axis, leading to layered crystal packing. This impacts mechanical stability and dissolution rates .
  • Thermogravimetric analysis (TGA) : Correlate hydrogen-bonding networks with decomposition temperatures (e.g., >200°C for anhydrous forms).

Q. How can bioactivity assays be designed based on structural analogs?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases (e.g., CDK2 or EGFR) using fluorescence polarization, referencing brominated pyrrole derivatives’ IC50_{50} values .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50_{50} comparisons to damipipecoline (CAS 949091-36-5) .

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